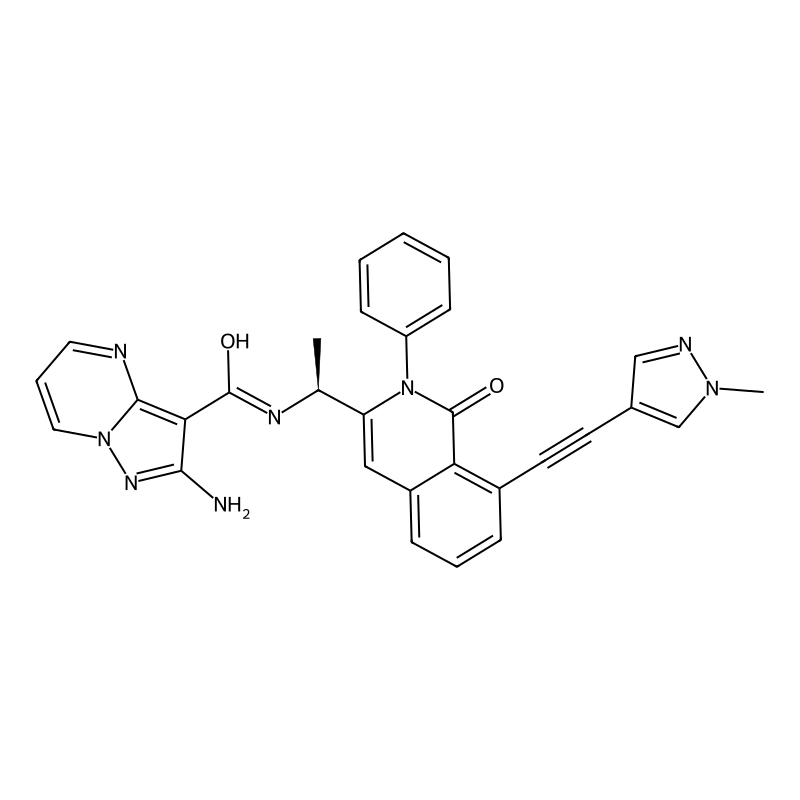

Eganelisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Eganelisib (CAS: 1693758-51-8), also known as IPI-549, is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This isoform is predominantly expressed in hematopoietic cells, particularly myeloid cells, and plays a critical role in regulating immune responses within the tumor microenvironment (TME). Eganelisib's mechanism of action involves reprogramming immunosuppressive tumor-associated macrophages (TAMs) to an anti-tumor phenotype, which enhances T-cell-mediated anti-cancer activity. This targeted action on myeloid cells makes it a key tool for immuno-oncology research, distinguishing it from pan-PI3K inhibitors or those targeting other isoforms involved in broader cellular processes.

References

- [1] O'Connell B, et al. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment. J Immunother Cancer. 2024 Aug 30;12(8):e009160.

- [3] Meric-Bernstam F, et al. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. Clin Cancer Res. 2023 Jun 13;29(12):2239-2249.

- [6] O'Connell B, et al. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment. ResearchGate. 2024 Aug.

- [7] Li C, et al. Tumor-associated macrophages in cancer: from mechanisms to application. Signal Transduct Target Ther. 2024 May 28;9(1):164.

- [9] O'Connell B, et al. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment. J Immunother Cancer. 2024 Aug 30;12(8):e009160.

- [10] Eganelisib. Inxight Drugs. National Center for Advancing Translational Sciences.

- [17] Meric-Bernstam F, et al. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. Clin Cancer Res. 2023 Jun 13;29(12):2239-2249.

Substituting Eganelisib with pan-PI3K inhibitors or compounds targeting other Class I isoforms (α, β, δ) is inappropriate for studies focused on myeloid cell-mediated immune suppression. Pan-inhibitors can induce widespread, off-target effects due to the ubiquitous roles of PI3Kα and PI3Kβ in general cell metabolism and survival, confounding experimental results and increasing toxicity. Even substitution with a PI3Kδ inhibitor, while also targeting an immune cell-specific isoform, addresses a different biological pathway primarily related to lymphocyte function rather than the myeloid-centric reprogramming mechanism unique to PI3Kγ inhibition. Therefore, for research specifically investigating the role of tumor-associated macrophages (TAMs) and the myeloid compartment in cancer immunity, the high selectivity of Eganelisib is a non-negotiable requirement for achieving clear, reproducible, and clinically relevant outcomes.

Exceptional Isoform Selectivity Minimizes Off-Target Activity

Eganelisib demonstrates high potency for PI3Kγ with a biochemical IC50 of 16 nM and a cellular IC50 of 1.2-1.6 nM. Critically, it exhibits substantial selectivity over other Class I PI3K isoforms. In biochemical assays, its IC50 for PI3Kα is 3,200 nM and for PI3Kβ is 3,500 nM, representing a ~200-fold selectivity margin. In cellular assays, the selectivity is over 146-fold against other Class I isoforms. This high degree of selectivity is a key differentiator from pan-PI3K inhibitors, which target these isoforms more broadly and can lead to unintended biological effects.

| Evidence Dimension | Inhibitory Concentration (IC50) - Biochemical Assay |

| Target Compound Data | PI3Kγ: 16 nM |

| Comparator Or Baseline | PI3Kα: 3,200 nM | PI3Kβ: 3,500 nM | PI3Kδ: >8,400 nM |

| Quantified Difference | >200-fold selectivity for PI3Kγ over PI3Kα/β |

| Conditions | Cell-free biochemical kinase assays. |

High selectivity ensures on-target activity, reducing confounding variables from off-target inhibition of PI3Kα/β, which is critical for reproducible immuno-oncology research and lower toxicity potential.

Favorable Oral Bioavailability and PK Profile for In Vivo Studies

Eganelisib was developed for oral administration and exhibits favorable pharmacokinetic properties across multiple preclinical species, including mice, rats, dogs, and monkeys. It demonstrates excellent oral bioavailability of ≥31% and a PK profile that supports sustained and complete PI3Kγ inhibition with daily dosing. For example, the plasma half-life (t1/2) in mice and rats is 3.2 and 4.4 hours, respectively, allowing for consistent target engagement in typical preclinical study designs. This contrasts with compounds that may have poor absorption or rapid clearance, requiring more complex or frequent administration schedules to maintain effective concentrations.

| Evidence Dimension | Oral Bioavailability & Half-Life |

| Target Compound Data | Oral Bioavailability: ≥31% (across species); Half-life (t1/2): 3.2 h (mouse), 4.4 h (rat) |

| Comparator Or Baseline | General benchmark for orally available small molecules used in preclinical research. |

| Quantified Difference | Meets or exceeds benchmarks for practical in vivo oral dosing regimens. |

| Conditions | Pharmacokinetic studies in multiple preclinical species (mouse, rat, dog, monkey). |

A reliable oral bioavailability and predictable PK profile simplifies in vivo experimental design, reduces animal handling stress, and ensures consistent target inhibition, leading to more robust and reproducible study outcomes.

Demonstrated In Vivo Efficacy in Syngeneic Tumor Models via Immune Modulation

In preclinical syngeneic tumor models, Eganelisib monotherapy demonstrates significant dose-dependent tumor growth inhibition by modulating the immune microenvironment, not by directly killing cancer cells. For example, treatment resulted in tumor growth inhibition in lung (28-52%), colon (49%), and breast (23-38%) cancer models. Crucially, its therapeutic effect is enhanced when used in combination with immune checkpoint inhibitors (e.g., anti-PD-L1), where it can overcome resistance in myeloid-rich, checkpoint-refractory tumor models. This specific, immune-mediated mechanism is a direct result of its selective PI3Kγ inhibition, an effect not achievable with pan-PI3K inhibitors that may have confounding direct anti-proliferative effects or immunosuppressive actions on other immune cell types.

| Evidence Dimension | Tumor Growth Inhibition (Monotherapy) |

| Target Compound Data | Up to 52% in lung, 49% in colon, and 38% in breast cancer syngeneic models. |

| Comparator Or Baseline | Untreated control groups in respective syngeneic models. |

| Quantified Difference | Statistically significant reduction in tumor growth across multiple models. |

| Conditions | In vivo studies in mice with syngeneic solid tumors (e.g., lung, colon, breast). |

This provides direct evidence that Eganelisib engages its intended biological target in vivo to produce a desirable anti-tumor effect, making it a validated tool for studying immune microenvironment modulation and combination immunotherapy strategies.

Preclinical In Vivo Studies of Combination Immunotherapies

Given its demonstrated ability to reprogram the tumor microenvironment and overcome resistance to checkpoint inhibitors, Eganelisib is the right choice for in vivo studies evaluating novel combinations with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies, particularly in syngeneic models known to be rich in myeloid cells.

Investigation of Myeloid-Driven Immune Suppression Mechanisms

Due to its exceptional selectivity for PI3Kγ, Eganelisib is the ideal pharmacological tool for specifically dissecting the role of this isoform in myeloid cell trafficking, macrophage polarization (M1/M2), and the function of myeloid-derived suppressor cells (MDSCs) without the confounding effects of inhibiting other PI3K isoforms.

Development of Therapeutic Strategies for Checkpoint-Refractory Tumors

Researchers aiming to overcome resistance to existing immunotherapies should prioritize Eganelisib. Its validated mechanism of reprogramming tumor-associated macrophages provides a clear, clinically relevant strategy for restoring anti-tumor immunity in models where checkpoint blockade alone is insufficient.

References

- [1] O'Connell B, et al. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment. J Immunother Cancer. 2024 Aug 30;12(8):e009160.

- [3] Meric-Bernstam F, et al. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. Clin Cancer Res. 2023 Jun 13;29(12):2239-2249.

- [17] Meric-Bernstam F, et al. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. Clin Cancer Res. 2023 Jun 13;29(12):2239-2249.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types